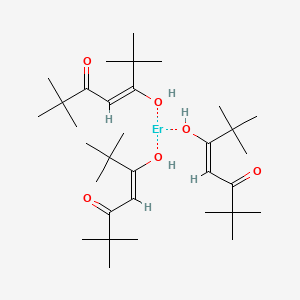
Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination compound with the chemical formula Er(OCC(CH₃)₃CHCOC(CH₃)₃)₃. It is a pink powder or crystalline solid that is used in various scientific and industrial applications. The compound is known for its high purity and stability, making it suitable for research and development purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is typically synthesized by reacting erbium chloride with sodium 2,2,6,6-tetramethyl-3,5-heptanedionate in an appropriate solvent. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of raw materials, precise control of reaction conditions, and thorough purification of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also be reduced using suitable reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield erbium(IV) compounds, while reduction may produce erbium(II) compounds. Substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Employed in the study of biological systems and as a probe for fluorescence imaging.
Medicine: Investigated for potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including optical and electronic devices
Mechanism of Action
The mechanism by which Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) exerts its effects involves coordination with target molecules. The erbium ion interacts with various molecular targets, influencing their structure and function. The pathways involved depend on the specific application, such as catalysis or imaging .
Comparison with Similar Compounds
Similar Compounds
- Erbium(III) acetylacetonate
- Erbium(III) chloride
- Erbium(III) nitrate
Uniqueness
Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its high stability and specific ligand structure, which provides distinct properties compared to other erbium compounds. Its high purity and well-defined coordination environment make it particularly valuable for research and industrial applications .
Properties
Molecular Formula |
C33H60ErO6 |
|---|---|
Molecular Weight |
720.1 g/mol |
IUPAC Name |
erbium;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/3C11H20O2.Er/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7+; |
InChI Key |
XXLBYBXANQKGKQ-QFVJJVGWSA-N |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Er] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B13785668.png)
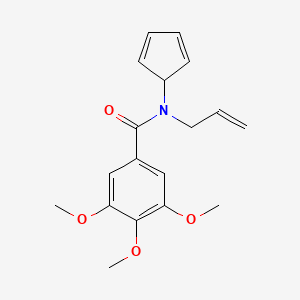
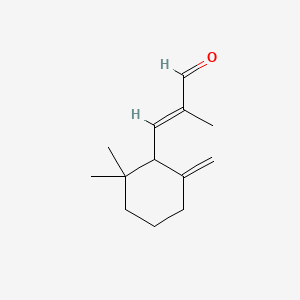
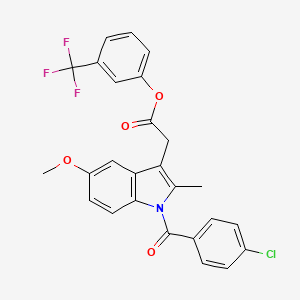
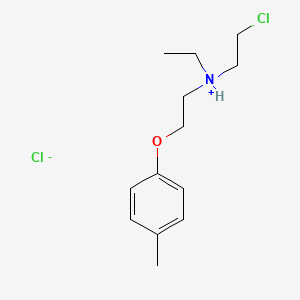

![benzyl N-[(1E)-buta-1,3-dienyl]carbamate](/img/structure/B13785709.png)
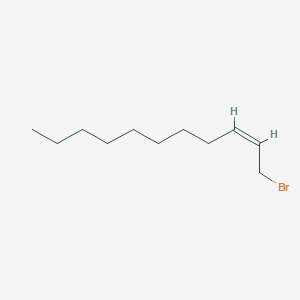

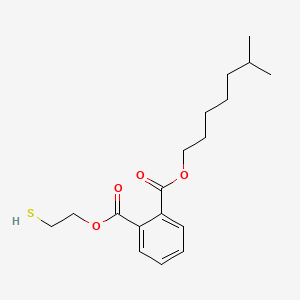
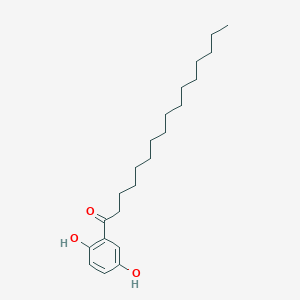
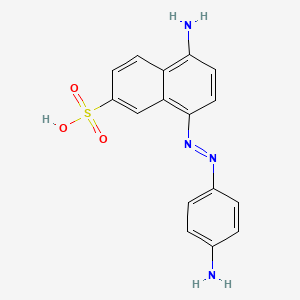
![10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)

